

# An In-depth Technical Guide to (2S)-2-methylpentane-1,3-diol

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## Compound of Interest

Compound Name: 2-methylpentane-1,3-diol

Cat. No.: B089453

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This technical guide provides a comprehensive overview of (2S)-2-methylpentane-1,3-diol, a chiral organic compound with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed information on its chemical identity, properties, and a conceptual framework for its analysis.

## Chemical Identity and Structure

(2S)-2-methylpentane-1,3-diol is a specific stereoisomer of 2-methylpentane-1,3-diol. The "(2S)" designation in its IUPAC name specifies the stereochemical configuration at the chiral center located at the second carbon atom of the pentane chain.

IUPAC Name: (2S)-2-methylpentane-1,3-diol[1]

SMILES String: CCC(--INVALID-LINK--CO)O[1]

This structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a methyl group at position 2. The stereochemistry at the second carbon is of the 'S' configuration.

## Physicochemical Properties

A summary of the key quantitative data for (2S)-2-methylpentane-1,3-diol is presented in the table below. These properties are crucial for its application in synthesis and formulation development.

Property	Value	Source
Molecular Formula	C6H14O2	PubChem[1]
Molecular Weight	118.17 g/mol	PubChem[1][2][3]
InChI Key	SPXWGAHNKXLXAP-ZBHCJROSA-N	PubChem[1]
CAS Number	149-31-5 (for racemate)	Benchchem[4], ESSLAB[5]

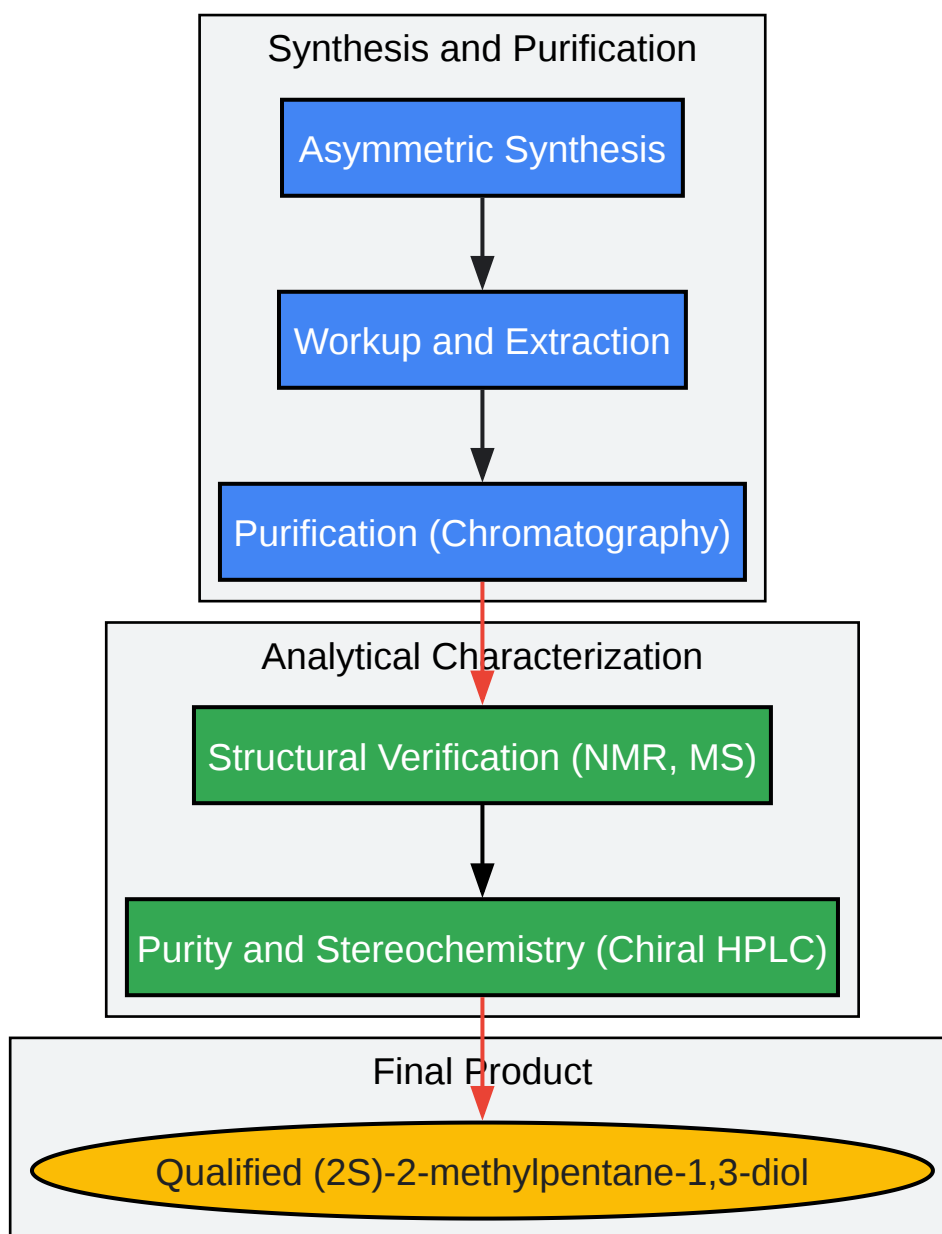
## Conceptual Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2S)-**2-methylpentane-1,3-diol** are extensive. Below is a conceptual outline of a typical workflow for its characterization, which would be detailed further in a laboratory setting.

- Synthesis:** The synthesis of a specific stereoisomer like (2S)-**2-methylpentane-1,3-diol** often involves asymmetric synthesis techniques. A common approach would be the stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent, such as a borane reagent with a chiral ligand.
- Purification:** Post-synthesis, the crude product would be purified. A standard method for a diol of this nature is flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting materials and byproducts.
- Structural and Stereochemical Verification:** The identity and stereochemical purity of the final compound would be confirmed using a suite of analytical techniques:
  - NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ):** To confirm the molecular structure and connectivity of the atoms.
  - Mass Spectrometry:** To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
  - Chiral High-Performance Liquid Chromatography (HPLC):** To determine the enantiomeric excess (e.e.) of the (2S)-isomer by separating it from its (2R)-enantiomer.

## Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chiral compound such as (2S)-2-methylpentane-1,3-diol.



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A conceptual workflow for the synthesis and characterization of a chiral compound.

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## References

- 1. (2S)-2-methylpentane-1,3-diol | C<sub>6</sub>H<sub>14</sub>O<sub>2</sub> | CID 87596562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-methylpentane-1,3-diol | C<sub>6</sub>H<sub>14</sub>O<sub>2</sub> | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-pentanediol | C<sub>6</sub>H<sub>14</sub>O<sub>2</sub> | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methylpentane-1,3-diol | 149-31-5 | Benchchem [benchchem.com]
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